Cas no 1892001-52-3 (1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine)

1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine 化学的及び物理的性質
名前と識別子
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- 1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine
- EN300-1909442
- 1892001-52-3
- [1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine
-
- インチ: 1S/C13H17BrFN/c14-10-4-5-12(15)11(8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2
- InChIKey: XMBNOSHBEXLZBK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1)C1(CN)CCCCC1)F
計算された属性
- せいみつぶんしりょう: 285.05284g/mol
- どういたいしつりょう: 285.05284g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26Ų
1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909442-10.0g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1909442-0.25g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1909442-0.5g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1909442-1g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1909442-0.05g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1909442-0.1g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1909442-5.0g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1909442-1.0g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1909442-2.5g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1909442-5g |
[1-(5-bromo-2-fluorophenyl)cyclohexyl]methanamine |
1892001-52-3 | 5g |
$2235.0 | 2023-09-18 |
1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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5. Book reviews
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
1-(5-bromo-2-fluorophenyl)cyclohexylmethanamineに関する追加情報
1-(5-Bromo-2-Fluorophenyl)Cyclohexylmethanamine: A Comprehensive Overview
The compound 1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine (CAS No. 1892001-52-3) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique combination of a cyclohexane ring, a methanamine group, and a substituted phenyl ring containing bromine and fluorine atoms. The presence of these halogens introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine through a variety of methodologies. Researchers have employed both traditional and modern techniques, including Suzuki-Miyaura coupling reactions, to construct the biaryl framework. The incorporation of bromine and fluorine atoms at specific positions on the phenyl ring has been shown to significantly influence the compound's reactivity and selectivity in subsequent reactions. For instance, the bromine atom at the 5-position can act as an ortho/para-directing group, facilitating further functionalization.
The cyclohexane ring in this compound plays a crucial role in determining its physical properties, such as solubility and stability. The methanamine group attached to the cyclohexane ring introduces basicity, which can be exploited in various applications, including the development of ionizable drugs. Recent studies have highlighted the potential of this compound as a building block for constructing bioactive molecules with enhanced pharmacokinetic profiles.
In terms of biological activity, 1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, with promising results indicating its potential as a chemotherapeutic agent.
The integration of computational chemistry tools has significantly enhanced our understanding of the molecular interactions of 1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These findings underscore the importance of this compound as a lead molecule in drug discovery programs.
From an environmental perspective, the synthesis and disposal of 1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine must adhere to strict safety protocols to minimize ecological impact. Researchers are actively exploring greener synthetic routes that utilize renewable resources and reduce waste generation. Such efforts align with global initiatives aimed at promoting sustainable chemistry practices.
In conclusion, 1-(5-bromo-2-fluorophenyl)cyclohexylmethanamine (CAS No. 1892001-52-3) stands out as a versatile compound with diverse applications in medicinal chemistry and pharmacology. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool for advancing drug discovery and development efforts.
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